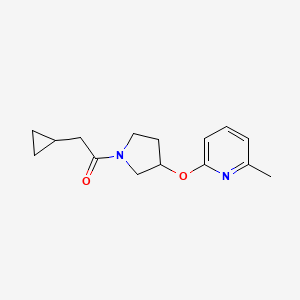

![molecular formula C21H26FN3O3 B2880195 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone CAS No. 1704533-17-4](/img/structure/B2880195.png)

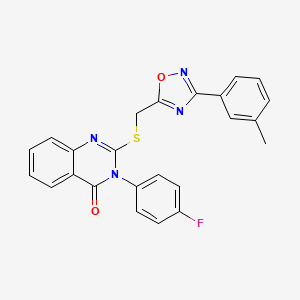

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone, also known as ML352, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound belongs to the class of bipiperidinyl compounds and has been shown to have promising anticancer activity in preclinical studies.

Applications De Recherche Scientifique

Cancer Research: Selective c-Met Inhibition

This compound has been studied for its potential as a selective c-Met inhibitor. The c-Met receptor tyrosine kinase is implicated in various types of cancer, including non-small cell lung cancer (NSCLC). Selective inhibition of c-Met can lead to the suppression of tumor growth and metastasis. Derivatives of this compound have shown promise in inhibiting c-Met kinase activity, which could be beneficial in designing new anticancer therapies .

Drug Design: Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) is crucial in drug design, helping researchers understand how the compound’s chemical structure affects its biological activity. This compound’s derivatives have been used to study SAR, particularly in the context of antitumor activity. Understanding the SAR can guide the synthesis of more potent and selective drug candidates .

Enzyme Inhibition: Antitumor Properties

Compounds related to this chemical have been evaluated for their in vitro cytotoxic activity against various cell lines. Their ability to act as enzyme inhibitors can be harnessed to develop antitumor drugs with moderate to excellent potency, providing a pathway for the development of new chemotherapeutic agents .

Herbicide Development: Aryloxyphenoxypropionate Herbicides

Derivatives of this compound have been explored for their use as aryloxyphenoxypropionate herbicides. These herbicides are known for their selective post-emergence activity, effectively controlling certain weed species. The compound’s structural features could be optimized for enhanced herbicidal properties with low toxicity .

Biocatalysis: Lipase-Mediated Reactions

The compound’s framework is suitable for biocatalytic processes, such as lipase-mediated transesterification. This approach is environmentally friendly and highly enantioselective, making it an attractive option for synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .

Propriétés

IUPAC Name |

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN3O3/c1-15-14-19(23-28-15)21(26)25-10-6-16(7-11-25)24-12-8-17(9-13-24)27-20-5-3-2-4-18(20)22/h2-5,14,16-17H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYXMNRVKMJQOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

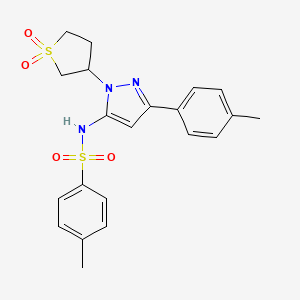

![1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2880118.png)

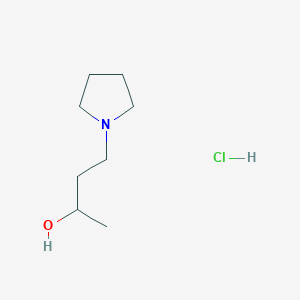

![2-Chloro-N-[(1-methoxycyclopentyl)methyl]-N-(1-methyl-3-propan-2-ylpyrazol-4-yl)acetamide](/img/structure/B2880120.png)

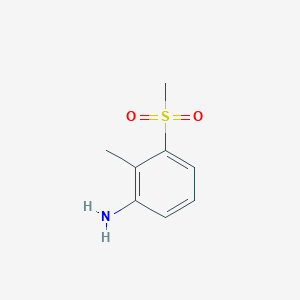

![N-[(5-Cyclopropyl-1,3-oxazol-2-yl)methyl]-N-methylbut-2-ynamide](/img/structure/B2880124.png)

![(N,N'-dicyclohexylcarbamimidoyl) 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B2880129.png)

![N-(2-benzoyl-4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2880131.png)

![2-[9-(3-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2880133.png)